N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide
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Overview
Description
N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a trihydroxyoxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide typically involves multiple steps. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form 4-acetamidophenyl. This intermediate is then reacted with a protected form of the trihydroxyoxane moiety under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trihydroxyoxane moiety may participate in enzymatic reactions, acting as a substrate or inhibitor. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-acetamido-3-[[(2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]phenyl]acetamide: Similar structure but with different stereochemistry.
N-[4-acetamido-3-[[(2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]phenyl]acetamide: Contains additional hydroxyl groups.
Uniqueness
N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide is unique due to its specific stereochemistry and the presence of both acetamido and trihydroxyoxane groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5486-97-5 |
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Molecular Formula |
C15H21N3O6 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O6/c1-7(19)16-9-3-4-10(17-8(2)20)11(5-9)18-15-14(23)13(22)12(21)6-24-15/h3-5,12-15,18,21-23H,6H2,1-2H3,(H,16,19)(H,17,20)/t12-,13-,14+,15-/m0/s1 |
InChI Key |
JHGSDWYZJGOXMG-XQLPTFJDSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N[C@@H]2[C@@H]([C@H]([C@H](CO2)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
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